Dibutylphosphate

Übersicht

Beschreibung

Spinosin ist ein Flavon-C-Glykosid, eine Art von Flavonoidverbindung, die hauptsächlich aus den Samen von Ziziphus jujuba Mill var. Diese Verbindung ist bekannt für ihre neuroprotektiven, sedativen und hypnotischen Eigenschaften und ist daher ein wichtiges Forschungsobjekt in den Bereichen Pharmakologie und traditionelle Medizin .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Spinosin kann durch verschiedene chemische Reaktionen synthetisiert werden, die Flavonoidglykoside beinhalten. Eine gängige Methode beinhaltet die Glykosylierung von Flavonoidaglykonen unter Verwendung von Glykosyldonoren unter sauren oder basischen Bedingungen . Die Reaktion erfordert typischerweise einen Katalysator, wie z. B. eine Lewis-Säure, um den Glykosylierungsprozess zu erleichtern.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Spinosin oft aus den Samen von Ziziphus jujuba Mill var. spinosa mit Lösungsmitteln wie Ethanol oder Methanol extrahiert . Der Extraktionsprozess umfasst das Mahlen der Samen, gefolgt von Lösungsmittelextraktion, Filtration und Konzentration. Der Rohextrakt wird dann mit chromatographischen Techniken gereinigt, um Spinosin zu isolieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Spinosin can be synthesized through various chemical reactions involving flavonoid glycosides. One common method involves the glycosylation of flavonoid aglycones using glycosyl donors under acidic or basic conditions . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the glycosylation process.

Industrial Production Methods: In industrial settings, spinosin is often extracted from the seeds of Ziziphus jujuba Mill var. spinosa using solvents like ethanol or methanol . The extraction process involves grinding the seeds, followed by solvent extraction, filtration, and concentration. The crude extract is then purified using chromatographic techniques to isolate spinosin.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Spinosin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Spinosin zur Bildung von Chinonen und anderen oxidierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Dibutyl phosphate as a Reactant:

DBP serves as a versatile reactant in organic synthesis. It is commonly used to synthesize glycosyl phosphates and aminophosphates through various catalytic methods. For instance, DBP can facilitate the regioselective and enantiospecific synthesis of 2-aminophosphates via SN2-type ring-opening reactions with aziridines .

Table 1: Synthesis Applications of Dibutyl Phosphate

Environmental Applications

Nuclear Criticality Safety:

DBP plays a role in nuclear chemistry, particularly in the formation of complexes with uranium. The dibutyl phosphate ion can create compounds with limited solubility, which is crucial for nuclear criticality safety assessments .

Table 2: Environmental Impact of Dibutyl Phosphate

Material Science

Corrosion Inhibition:

DBP has been studied as a corrosion inhibitor for aluminum alloys, particularly AA2024-T3. Research indicates that it effectively reduces corrosion rates, enhancing the longevity and durability of aluminum components in various applications .

Table 3: Material Science Applications

Case Studies

Case Study 1: Synthesis Optimization

A study explored the synthesis conditions for dibutyl phosphate from phosphorous acid and n-butanol, identifying optimal reaction parameters that yielded a product with a 68% yield under specific conditions (temperature: 125-135°C; mole ratio: 3.6) .

Case Study 2: Environmental Monitoring

Research into the behavior of dibutyl phosphate in water treatment processes revealed its role in removing perfluorinated compounds from drinking water sources. The study demonstrated effective adsorption characteristics, which can be utilized for environmental remediation efforts .

Wirkmechanismus

Spinosin exerts its effects through multiple molecular targets and pathways. It has been shown to modulate the activity of gamma-aminobutyric acid type A (GABAA) receptors and serotonin 1A (5-HT1A) receptors . By binding to these receptors, spinosin enhances inhibitory neurotransmission and reduces neuronal excitability, leading to its sedative and anxiolytic effects . Additionally, spinosin has been found to inhibit the production of amyloid-beta peptides and reduce tau phosphorylation, which are key factors in the pathogenesis of Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Spinosin ist unter den Flavonoidglykosiden aufgrund seines spezifischen Glykosylierungsmusters und seiner biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

Swertisin: Ein weiteres Flavonoidglykosid mit ähnlichen sedativen und anxiolytischen Wirkungen.

Jujuboside A: Ein Triterpensaponin, das in Ziziphus jujuba Mill var.

6’‘’-(–)-Phaseoylspinosin: Ein Derivat von Spinosin mit Acetylcholinesterase-hemmender Aktivität.

Im Vergleich zu diesen Verbindungen hat Spinosin eine breitere Palette an biologischen Aktivitäten und einen einzigartigen Wirkmechanismus, der mehrere Neurotransmittersysteme umfasst .

Biologische Aktivität

Dibutylphosphate (DBP), a phosphate ester, has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmacology and environmental science. This article explores the biological activity of DBP, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

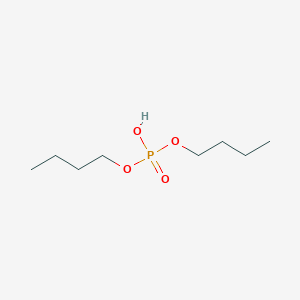

Chemical Structure and Properties

This compound is chemically represented as with a molecular weight of 206.2 g/mol. It is known for its solubility in organic solvents and limited water solubility, which influences its biological interactions.

Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β)

Recent studies have highlighted the inhibitory effects of DBP on GSK-3β, an important enzyme involved in various cellular processes including metabolism and cell proliferation. The inhibition mechanism has been characterized as mixed inhibition with an IC50 value of 2.0 µM, indicating moderate potency . Molecular docking studies suggest that DBP interacts with the substrate-binding pocket of GSK-3β through hydrogen bonds with critical amino acids such as Arg96 and Glu97 .

Table 1: Inhibition Characteristics of DBP on GSK-3β

| Parameter | Value |

|---|---|

| IC50 | 2.0 µM |

| Binding Affinity | -6.9 kcal/mol (P2) |

| Inhibition Type | Mixed Inhibition |

Antimalarial Activity

DBP also exhibits antimalarial properties against Plasmodium falciparum 3D7 strains. Although the exact mechanism remains unclear, the compound has shown no cytotoxic effects on liver cells, making it a candidate for further investigation in malaria treatment .

Toxicological Profile

The toxicological assessment of this compound has revealed several critical findings:

- Acute Toxicity : Studies indicate that at high doses (1000 mg/kg), DBP causes significant hepatotoxicity and mortality in animal models .

- Reproductive Toxicity : A combined study on reproductive and developmental toxicity found no significant adverse effects on fertility at lower doses; however, higher doses resulted in decreased viability in offspring .

Table 2: Toxicity Data Summary

| Endpoint | NOEL (mg/kg/day) | Observations |

|---|---|---|

| Repeated Dose Toxicity | 30 | Liver swelling, gastric erosion |

| Reproductive Toxicity | 300 | Decreased live pups at high doses |

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on GSK-3β Inhibition : A study conducted using recombinant Hs GSK-3β demonstrated that DBP significantly inhibits enzyme activity, suggesting potential therapeutic applications in diseases like diabetes and cancer where GSK-3β is implicated .

- Environmental Impact Assessment : Research into the ecotoxicological effects of DBP indicated slight toxicity to aquatic organisms, particularly daphnids and algae, with LC50 values indicating a need for careful environmental monitoring when using this compound .

Eigenschaften

IUPAC Name |

dibutyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFHYPJRHGVZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16298-74-1 (hydrochloride salt), 25238-98-6 (potassium salt), 35837-53-7 (V salt), 38491-08-6 (ammonium salt) | |

| Record name | Dibutyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3040728 | |

| Record name | Phosphoric acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibutyl phosphate is a pale-amber odorless liquid. Moderately soluble in water., Liquid, Pale-amber, odorless liquid; [NIOSH], COLOURLESS LIQUID., Pale-amber, odorless liquid. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/69 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dibutyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

212 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 136 °C at 0.05 mm Hg, 135-138 °C, 212 °F (decomposes), 212 °F (Decomposes) | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/69 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dibutyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

370 °F (ICSC, 2023), 188 °C o.c. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

18 g/L at 68 °F (ICSC, 2023), Soluble in carbon tetrachloride, butanol, In water, 1.72X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 1.8, Insoluble | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dibutyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.06 (NIOSH, 2023) - Denser than water; will sink, 1.06 g/cu cm at 20 °C, Relative density (water = 1): 1.06, 1.06 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/69 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dibutyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.2 (ICSC, 2023) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.2 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg (approx) (NIOSH, 2023), 0.000096 [mmHg], VP: <1 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.13, 1 mmHg (approx) | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibutyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/69 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dibutyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Tributyl phosphate (20%); Monobutyl phosphate (16%) | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-amber liquid or oil | |

CAS No. |

107-66-4, 19069-28-4 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibutyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0072NN74TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/69 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid, dibutyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TB928F88.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

8.6 °F (ICSC, 2023), -13 °C | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dibutylphosphate (DBP) impact the extraction of actinides in nuclear fuel reprocessing?

A1: DBP, a degradation product of tributylphosphate (TBP) used in nuclear fuel reprocessing, significantly influences the distribution of actinides like uranium (U), neptunium (Np), and plutonium (Pu) between the organic and aqueous phases. This occurs because DBP forms strong, organic-soluble complexes with actinide ions. [] For instance, DBP can displace TBP or nitrate groups in U(VI) complexes, leading to the formation of species like UO2(NO3)2(HDBP)(TBP), UO2(NO3)2(HDBP)2, UO2(DBP)2(HDBP)x, or UO2(NO3)(DBP)(HDBP)x, where x can be 1 or 2. [] Similarly, DBP readily complexes with Np(IV), displacing nitrate groups, and with Pu(IV), enhancing extraction and affecting the speciation in the organic phase. []

Q2: What role does DBP play in the formation of interfacial crud during solvent cleanup in nuclear fuel reprocessing?

A2: Interfacial crud, a problematic byproduct observed during solvent cleanup processes, is primarily composed of zirconium (Zr) and DBP. [] This crud formation can hinder phase separation and impact the efficiency of the cleanup process. [] The mechanism of crud formation is linked to the pH of the cleanup reagents, such as sodium carbonate or hydrazine carbonate. []

Q3: Can you explain how DBP acts as a corrosion inhibitor for aluminum alloys?

A3: Cerium this compound [Ce(dbp)3] demonstrates effective corrosion inhibition for AA2024-T3 aluminum alloys in sodium chloride solutions. [] The inhibition mechanism involves the deposition of cerium and this compound at the cathodic and anodic sites, respectively. [] This deposition appears to be influenced by the pH-dependent solubility of Ce(dbp)3, which is minimal between pH 2 and 9 but increases at pH 1 (due to this compound protonation) and above pH 9 (due to cerium hydroxide precipitation). []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H19O4P, and its molecular weight is 210.21 g/mol.

Q5: Which spectroscopic techniques are useful for characterizing this compound and its complexes?

A5: Several spectroscopic techniques are valuable for characterizing DBP and its complexes:* Infrared (IR) spectroscopy: Provides information about the functional groups present in DBP, such as P=O, P-O-C, and C-H vibrations.* 31P Nuclear Magnetic Resonance (NMR) spectroscopy: A powerful tool for studying the coordination behavior of DBP, identifying different DBP species, and characterizing their interactions with metal ions. [, ]* Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy: Provides insights into the local structure around metal ions in DBP complexes, such as bond lengths and coordination numbers. [, ]

Q6: How does the presence of this compound affect the stability of tributylphosphate (TBP) in nuclear fuel reprocessing?

A6: DBP, a degradation product of TBP, can negatively impact TBP stability in nuclear fuel reprocessing. The accumulation of DBP can lead to the formation of precipitates with metal ions, forming interfacial crud and hindering the extraction process. []

Q7: Are there any known materials compatibility issues with this compound in nuclear fuel reprocessing applications?

A7: Yes, DBP's strong complexation with certain metal ions, particularly Zr(IV), can lead to the formation of precipitates, also known as "crud," which can pose challenges in reprocessing operations by accumulating at interfaces and potentially clogging equipment. [, , ]

Q8: Does this compound exhibit any catalytic properties?

A8: Although not extensively studied as a catalyst, DBP's role in enhancing metal ion extraction, as observed with Pu(IV), [] suggests potential catalytic activity in specific reactions. Further research is needed to explore its catalytic potential fully.

Q9: Are there any applications of this compound in organic synthesis?

A9: DBP can be used as a starting material in the synthesis of tributylphosphate (TBP), a common plasticizer and solvent. [] Additionally, DBP can be employed in the synthesis of other organophosphorus compounds. []

Q10: Have computational methods been employed to study this compound and its complexes?

A10: Yes, Density Functional Theory (DFT) calculations have been used to investigate the speciation of technetium-DBP complexes, confirming the stability of proposed species and providing insights into the potential coexistence of stereoisomers. []

Q11: How does the structure of this compound relate to its ability to form complexes with metal ions?

A11: DBP possesses a phosphate group (PO4) that can act as a ligand, forming coordinate bonds with metal ions. The oxygen atoms in the phosphate group donate electron pairs to the metal ion, forming stable complexes. The butyl groups in DBP contribute to its solubility in organic solvents, influencing the distribution of its metal complexes between organic and aqueous phases.

Q12: Are there any specific SHE (Safety, Health, and Environment) regulations related to the handling and disposal of this compound?

A12: Yes, as an organophosphate, DBP is subject to regulations regarding handling, storage, and disposal. Appropriate personal protective equipment should be used to minimize exposure. Disposal should comply with local, regional, and national regulations.

Q13: What are the common analytical techniques used to quantify this compound in various matrices?

A14: DBP quantification relies on sensitive analytical techniques:* Gas Chromatography (GC): Often coupled with a Flame Photometric Detector (FPD) or Flame Ionization Detector (FID) to quantify DBP in organic solutions. [, ]* Liquid Scintillation Counting: Utilized to measure the activity of radioactive isotopes, such as uranium, in solutions containing DBP. [] * Ion Chromatography (IC): Can be employed to determine the concentration of anions, including this compound, in aqueous solutions. []

Q14: What is the environmental impact of this compound, and are there methods for its degradation or removal?

A15: DBP, as an organophosphate, can pose environmental risks if not handled and disposed of properly. It can be toxic to aquatic organisms and may persist in the environment. [] Methods for its degradation or removal include:* Hydrolysis: DBP can be hydrolyzed to less harmful products under controlled conditions. []* Adsorption: Activated carbon has shown promise in absorbing DBP from solutions, offering a potential removal method. []

Q15: How does the solubility of this compound vary with pH?

A16: The solubility of Ce(dbp)3, a corrosion inhibitor containing DBP, exhibits pH dependence. It shows limited solubility between pH 2 and 9 but increases at pH 1 due to this compound protonation and above pH 9 due to cerium hydroxide precipitation. []

Q16: What factors are crucial for validating analytical methods for this compound determination?

A16: Method validation for DBP analysis should address:* Accuracy: Closeness of measured values to the true value.* Precision: Reproducibility of measurements.* Specificity: Ability to discriminate DBP from other compounds in the matrix.* Linearity: Proportional response over the concentration range of interest.* Limit of Detection (LOD) and Limit of Quantification (LOQ): Lowest concentrations of DBP that can be reliably detected and quantified, respectively.

Q17: Are there any alternative extractants being explored to replace or minimize the use of tributylphosphate (TBP) and, consequently, the formation of this compound in nuclear fuel reprocessing?

A18: Yes, researchers are actively investigating alternative extractants to potentially replace or reduce TBP usage in fuel reprocessing, aiming to enhance safety and sustainability. These alternatives include:* Ionic liquids (ILs): ILs, such as those containing imidazolium cations and phosphate anions, have shown promise for extractive desulfurization, a process relevant to fuel reprocessing. [, , , , , ] These ILs offer advantages like low volatility and tunable properties.* N-heterocyclic compounds: Compounds like N-methylimidazole and N-ethylimidazole have demonstrated potential for extracting aromatic sulfur compounds from fuel, presenting an alternative to conventional methods that often produce DBP as a byproduct. [, ]

Q18: What strategies are being considered for the recycling or waste management of this compound generated during nuclear fuel reprocessing?

A19: Managing DBP waste from fuel reprocessing is crucial. Strategies include:* Hydrolysis: Converting DBP into less harmful products via hydrolysis. []* Adsorption: Employing materials like activated carbon to capture and remove DBP from waste streams. []* Incineration: Controlled burning of DBP-containing waste, with appropriate emission control measures in place.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.